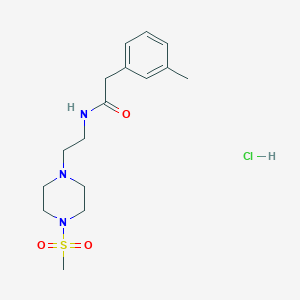

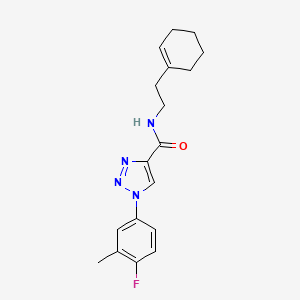

![molecular formula C11H7ClFN3O2 B2362333 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid CAS No. 872463-93-9](/img/structure/B2362333.png)

4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

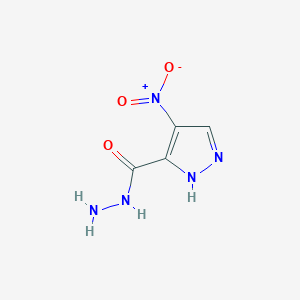

“4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid” is a chemical compound that is used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors . It is derived from 2-Chloro-5-fluoropyrimidine .

Synthesis Analysis

The synthesis of “4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid” involves the reaction of 2-Chloro-5-fluoropyrimidine with various amines in the presence of K2CO3, via a C-N bond-forming reaction . This reaction forms 5-fluoro-2-amino pyrimidines .

Molecular Structure Analysis

The molecular formula of “4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid” is C11H7ClFN3O2. The molecular weight of this compound is 267.64.

Chemical Reactions Analysis

The chemical reactions involving “4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid” are primarily related to its role as an intermediate in the synthesis of benzamide scaffolds . These scaffolds are potent antagonists against P2X7 receptors .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-fluoropyrimidine, a precursor to “4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid”, include a refractive index of n20/D 1.503 (lit.), a density of 1.439 g/mL at 20 °C (lit.), and a flash point of 65 °C (closed cup) .

Scientific Research Applications

Synthesis of P2X7 Receptor Antagonists

4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid: is used as an intermediate in the synthesis of benzamide scaffolds. These scaffolds are potent antagonists against P2X7 receptors . P2X7 receptors are significant in the field of neurology and immunology because they play a role in inflammation and pain perception.

Development of JAK2 Kinase Inhibitors

This compound serves as a precursor for creating inhibitors of the JAK2 kinase . JAK2 kinase is a target for therapeutic intervention in myeloproliferative disorders and certain types of leukemia, making this application crucial for cancer research.

Creation of Fluorinated Building Blocks

The compound can be utilized to produce fluorinated building blocks for further chemical synthesis . Fluorination is a key modification in medicinal chemistry due to the unique properties that fluorine atoms confer on molecules, such as increased stability and lipophilicity.

Safety and Hazards

The safety and hazards associated with 2-Chloro-5-fluoropyrimidine, a precursor to “4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid”, include hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid is the P2X7 receptor . P2X7 receptors are a type of purinergic receptor for ATP that plays a significant role in inflammation and immunity.

Mode of Action

The compound interacts with its target, the P2X7 receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its function. The inhibition of P2X7 receptors can lead to a decrease in the inflammatory response.

Biochemical Pathways

The compound’s action affects the purinergic signaling pathway . This pathway is involved in a variety of cellular functions, including inflammation and pain perception. By acting as an antagonist of the P2X7 receptor, the compound can potentially modulate these functions.

Pharmacokinetics

Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid

properties

IUPAC Name |

4-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3O2/c12-11-14-5-8(13)9(16-11)15-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBZOUOECLBCHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

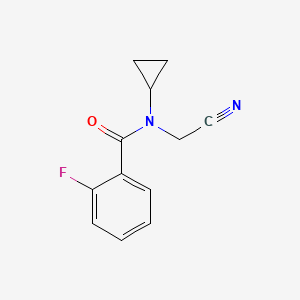

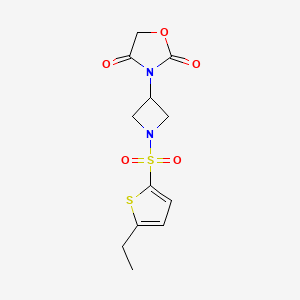

![N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2362250.png)

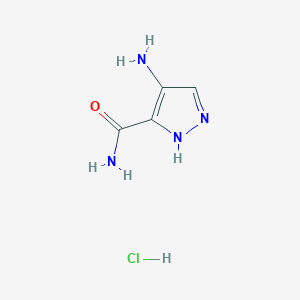

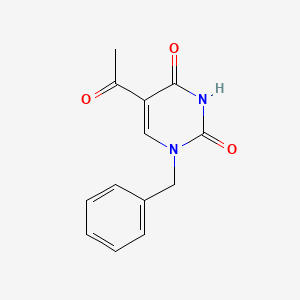

![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2362256.png)

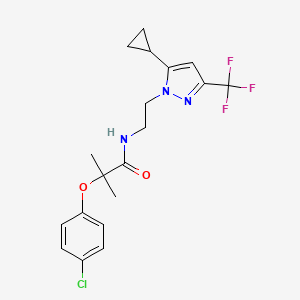

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-5-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362263.png)

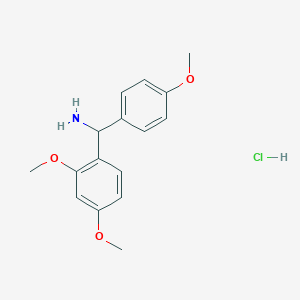

![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B2362265.png)